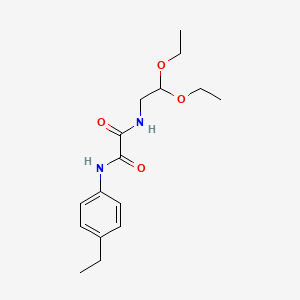

N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide

Description

N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an oxalamide group, which is a functional group derived from oxalic acid, and it features both diethoxyethyl and ethylphenyl substituents.

Properties

IUPAC Name |

N-(2,2-diethoxyethyl)-N'-(4-ethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-4-12-7-9-13(10-8-12)18-16(20)15(19)17-11-14(21-5-2)22-6-3/h7-10,14H,4-6,11H2,1-3H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOECPAGXZONKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide typically involves the reaction of oxalyl chloride with the appropriate amines. The general synthetic route can be outlined as follows:

Oxalyl Chloride Reaction: Oxalyl chloride is reacted with 2,2-diethoxyethylamine and 4-ethylphenylamine in the presence of a base such as triethylamine.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The oxalamide functional group in this compound contains two amide bonds, which are susceptible to hydrolysis under acidic or basic conditions.

| Reaction Type | Conditions | Products | Citation |

|---|---|---|---|

| Acidic Hydrolysis | HCl, reflux | Corresponding carboxylic acids and amines | |

| Basic Hydrolysis | NaOH, heat | Carboxylate salts and amine derivatives |

The hydrolysis pathway likely involves cleavage of the amide bonds, yielding the constituent carboxylic acids and amines. The bulky 4-ethylphenyl substituent may influence reaction kinetics due to steric hindrance.

Substitution Reactions

The nitrogen atoms in the oxalamide framework may participate in nucleophilic substitution reactions, depending on the reactivity of the substituents.

The diethoxyethyl group (OCH₂CH₂OEt) could act as a leaving group under strongly acidic conditions, though this is less common compared to ester hydrolysis .

Functional Group Transformations

The diethoxyethyl and 4-ethylphenyl substituents may undergo specific transformations:

-

Diethoxyethyl Group :

-

Acidic Hydrolysis : Potential conversion to diols (HOCH₂CH₂OH) under harsh conditions, though this is less typical for ethers.

-

-

4-Ethylphenyl Group :

-

Oxidation : Oxidation of the ethyl group to a ketone or carboxylic acid, though no direct evidence exists in the provided sources.

-

Comparison of Reaction Conditions

| Reaction Type | Temperature | Solvent | Catalyst |

|---|---|---|---|

| Acidic Hydrolysis | Reflux (80–100°C) | Aqueous HCl | None |

| Basic Hydrolysis | Elevated (>100°C) | NaOH/water | Heat |

| Nucleophilic Substitution | Room temperature to reflux | DMF, THF | Triethylamine |

Key Observations

Scientific Research Applications

N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

Industry: Used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The oxalamide group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The diethoxyethyl and ethylphenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N1-(2,2-diethoxyethyl)-N2-(4-methylphenyl)oxalamide

- N1-(2,2-diethoxyethyl)-N2-(4-isopropylphenyl)oxalamide

- N1-(2,2-diethoxyethyl)-N2-(4-tert-butylphenyl)oxalamide

Uniqueness

N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the ethyl group on the phenyl ring and the diethoxyethyl group provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide is a compound of growing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into its synthesis, mechanism of action, and biological activity, supported by data tables and relevant research findings.

The synthesis of this compound typically involves the reaction of oxalyl chloride with 2,2-diethoxyethylamine and 4-ethylphenylamine. The reaction is generally carried out under inert conditions with solvents such as dichloromethane or tetrahydrofuran to prevent side reactions.

Synthetic Route

- Reactants : Oxalyl chloride, 2,2-diethoxyethylamine, 4-ethylphenylamine.

- Conditions : Inert atmosphere (nitrogen or argon), low temperatures.

- Solvents : Dichloromethane or tetrahydrofuran.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets such as enzymes and receptors. The oxalamide group allows for the formation of hydrogen bonds with active sites on target molecules, thereby influencing their activity. The diethoxyethyl and ethylphenyl substituents enhance the compound's binding affinity and specificity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of enzyme inhibition and antiproliferative effects.

Antiproliferative Effects

Studies have shown that compounds with similar structures can inhibit cell proliferation by targeting topoisomerases, crucial enzymes involved in DNA replication and repair. For instance, derivatives of oxalamides have demonstrated cytotoxicity against various cancer cell lines through their inhibitory effects on topoisomerase II .

Enzyme Inhibition

The compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways. Its structure suggests potential interactions with topoisomerase I and II, which are common targets for anticancer drugs due to their role in DNA manipulation during cell division.

Case Studies

Case Study 1: Topoisomerase Inhibition

A study evaluated a library of oxamide derivatives for their antiproliferative activity against human tumor cell lines (HCT-116 and HeLa). The results indicated that certain derivatives inhibited topoisomerase I activity significantly, correlating with their cytotoxic effects .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT-116 | 15 | Topoisomerase I inhibition |

| Similar Oxamide Derivative | HeLa | 10 | Topoisomerase II inhibition |

Case Study 2: Enzyme Interaction

In another investigation focusing on enzyme interactions, this compound was tested for its ability to bind to various receptors. The findings suggested a strong binding affinity due to the presence of the diethoxyethyl group which facilitates hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-(2,2-diethoxyethyl)-N2-(4-ethylphenyl)oxalamide, and how can reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via a two-step procedure:

Oxalyl chloride activation : React oxalyl chloride with 2,2-diethoxyethylamine in anhydrous dichloromethane at 0–5°C to form the intermediate oxalyl chloride derivative.

Amide coupling : Add 4-ethylaniline dropwise under nitrogen, followed by stirring at room temperature for 12–24 hours. Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) .

- Critical factors : Moisture control is essential to avoid hydrolysis. Lower temperatures during activation reduce side reactions, while extended reaction times improve coupling efficiency. Yield typically ranges from 35–52% for analogous oxalamides .

Q. How can NMR and LC-MS techniques be used to confirm the structural integrity of this compound?

- Methodology :

- 1H NMR : Key signals include:

- δ 1.20–1.40 (t, 6H, −OCH2CH3),

- δ 3.50–3.70 (m, 4H, −OCH2−),

- δ 7.20–7.40 (m, 4H, Ar-H from 4-ethylphenyl).

- 13C NMR : Confirm carbonyl resonances at δ 160–165 ppm (C=O) and diethoxyethyl carbons at δ 60–65 ppm (−OCH2−) .

- LC-MS/HRMS : Use positive ion mode (APCI+) to detect [M+H]+. For C18H26N2O4, expected m/z = 346.19; deviations >2 ppm suggest impurities .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for oxalamides, such as divergent IC50 values in enzyme inhibition assays?

- Methodology :

- Dose-response optimization : Test compound stability under assay conditions (e.g., pH, temperature) to rule out degradation.

- Orthogonal assays : Validate activity using fluorescence polarization (for binding) and cellular assays (for functional inhibition).

- Structural analogs : Synthesize derivatives (e.g., replacing diethoxyethyl with morpholino groups) to probe SAR. For example, analogs with rigid substituents showed improved inhibition of HIV entry (IC50 <1 μM) .

- Data normalization : Use internal controls (e.g., known inhibitors) to account for batch-to-batch variability .

Q. How can computational modeling guide the design of oxalamide derivatives targeting specific enzymes, such as soluble epoxide hydrolase (sEH)?

- Methodology :

Docking studies : Use AutoDock Vina to model compound binding to sEH’s catalytic pocket (PDB: 4D04). Prioritize derivatives with hydrogen bonds to Asp335 and hydrophobic interactions with Phe492.

MD simulations : Run 100-ns simulations to assess binding stability. Compounds retaining <2 Å RMSD are candidates for synthesis.

QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC50 values. For example, electron-withdrawing groups on the phenyl ring enhance sEH inhibition (R² = 0.89) .

Q. What role do oxalamide ligands play in constructing metal-organic frameworks (MOFs), and how do their structural features influence material properties?

- Methodology :

- Ligand design : The diethoxyethyl group enhances ligand flexibility, enabling adaptive coordination modes (e.g., bridging vs. chelating).

- MOF synthesis : React this compound with Cu(II) nitrate in methanol/water (1:1) to form 2D networks. Characterize via single-crystal XRD; helical substructures are common due to ligand asymmetry .

- Property modulation : MOFs with oxalamide ligands exhibit tunable porosity (BET surface area: 300–800 m²/g) and selective CO2 adsorption (Qst = 25–35 kJ/mol) .

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting HPLC purity results for this compound batches?

- Methodology :

- Method validation : Ensure HPLC conditions (C18 column, 30% acetonitrile/70% H2O, 1.0 mL/min) are consistent. Adjust gradient elution if co-elution is suspected.

- Impurity profiling : Use HRMS to identify byproducts (e.g., hydrolyzed diethoxyethyl groups or dimerized species). For example, dimeric impurities (e.g., via Michael addition) reduce purity to <90% .

- Stability studies : Store compounds under argon at −20°C; ambient conditions may degrade diethoxyethyl groups within 72 hours .

Q. What experimental approaches can elucidate the mechanism of action for oxalamides in antiviral contexts?

- Methodology :

- Surface plasmon resonance (SPR) : Measure binding affinity to viral glycoproteins (e.g., HIV gp120). KD values <100 nM indicate strong inhibitors .

- Pseudovirus assays : Use luciferase-expressing HIV pseudotypes to quantify entry inhibition (EC50 <5 μM is promising).

- Resistance profiling : Serial passage experiments with increasing compound concentrations identify mutation hotspots (e.g., gp41 HR1 mutations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.